

Application Note: AC-264613 as a Precision Tool for PAR2 Functional Studies

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Compound of Interest

Compound Name: AC-264613

Cat. No.: B1370546

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Abstract

Protease-Activated Receptor 2 (PAR2) is a G protein-coupled receptor (GPCR) implicated in inflammation, pain perception, and cancer progression. Historically, PAR2 studies relied on synthetic peptides (e.g., SLIGRL-NH₂) which suffer from low potency and metabolic instability. **AC-264613** represents a significant advancement as a potent, non-peptide, small-molecule agonist that selectively activates PAR2 with nanomolar potency (EC₅₀ ~30–100 nM). This guide provides a comprehensive technical overview of **AC-264613**, detailing its physicochemical properties, mechanism of action, and validated protocols for in vitro calcium mobilization and in vivo inflammatory modeling.

Compound Profile & Technical Specifications

AC-264613 is a biphenyl-hydrazone derivative identified through high-throughput screening to overcome the limitations of peptide-based agonists. Unlike tethered ligand mimics, it binds directly to the receptor to induce conformational changes necessary for Gq/11 coupling.

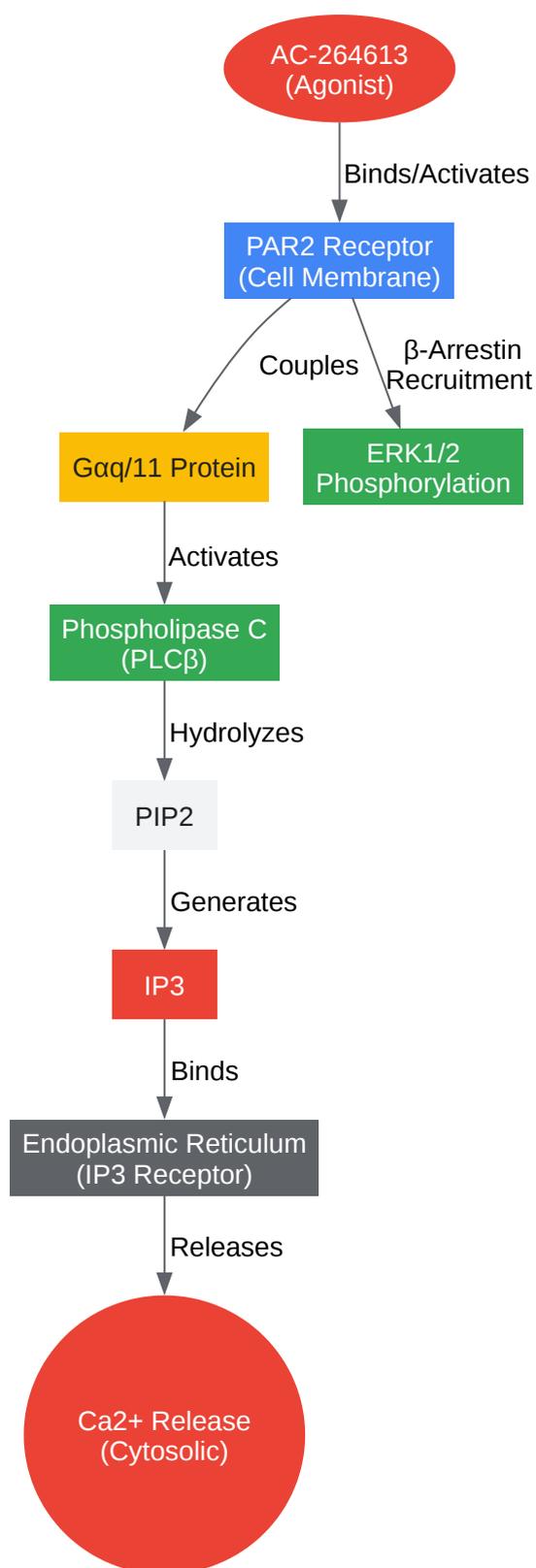
Table 1: Physicochemical and Biological Properties

Property	Specification	Notes
Chemical Name	AC-264613	
Molecular Weight	400.27 g/mol	
Formula	C ₁₉ H ₁₈ BrN ₃ O ₂	
Target	PAR2 (F2RL1)	Selectivity > 300-fold vs. PAR1/PAR4
Potency (EC50)	30 – 100 nM	Measured via Ca ²⁺ mobilization in KNRK cells
Solubility	DMSO (up to 100 mM)	Insoluble in water/PBS without co-solvents
Appearance	White to off-white solid	
Stability	Solid: >2 years at -20°C	Solution: 1 month at -20°C (avoid freeze/thaw)

Mechanism of Action

PAR2 is unique among GPCRs as it is canonically activated by proteolytic cleavage of its N-terminus, exposing a "tethered ligand" (SLIGKV in humans). **AC-264613** bypasses this proteolytic requirement, acting as an orthosteric or allosteric agonist that stabilizes the active receptor conformation. This triggers the Gαq/11 signaling cascade, leading to Phospholipase C (PLC) activation, IP3 generation, and intracellular calcium release.

Diagram 1: PAR2 Signaling Pathway Activated by AC-264613



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Caption: **AC-264613** binds PAR2, triggering Gq-mediated Ca²⁺ release and downstream ERK phosphorylation.^{[1][2][3][4][5][6][7][8][9]}

Experimental Protocols

Protocol A: Preparation of Stock Solutions

Critical Note: **AC-264613** is hydrophobic. Direct dissolution in aqueous buffers will result in precipitation.

- Solvent: Use high-grade anhydrous DMSO (Dimethyl Sulfoxide).
- Concentration: Prepare a 10 mM or 50 mM master stock.
 - Example: To make 10 mM stock from 10 mg of powder (MW 400.27):
- Storage: Aliquot into small volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.
- Working Solution: Dilute the DMSO stock into the assay buffer immediately before use. Ensure final DMSO concentration is < 0.1% to avoid solvent toxicity.

Protocol B: In Vitro Calcium Mobilization Assay

This assay quantifies PAR2 activation by measuring cytosolic calcium flux in HEK293 or KNRK cells expressing PAR2.

Reagents:

- **AC-264613** Stock (10 mM in DMSO)
- Fluo-4 AM or Fura-2 AM (Calcium indicator dye)
- Assay Buffer: HBSS + 20 mM HEPES, pH 7.4
- Positive Control: Trypsin (10-100 nM) or SLIGRL-NH₂ (10-100 µM)

Workflow:

- Cell Seeding: Seed cells in 96-well black-wall plates (approx. 50,000 cells/well) and culture overnight.
- Dye Loading:
 - Remove culture media.
 - Incubate cells with 4 μM Fluo-4 AM in Assay Buffer for 45–60 minutes at 37°C.
- Baseline Measurement: Transfer plate to a fluorescence plate reader (e.g., FLIPR or FlexStation). Measure baseline fluorescence (Ex/Em: 494/516 nm) for 10–20 seconds.
- Agonist Addition:
 - Prepare 10X working concentrations of **AC-264613** in Assay Buffer (range: 10 nM – 10 μM).
 - Inject compound automatically or manually.
- Data Acquisition: Continuously record fluorescence for 120–180 seconds.
- Analysis: Plot

vs. Log[Concentration] to determine EC50.

Diagram 2: Calcium Assay Workflow



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Caption: Step-by-step workflow for measuring **AC-264613** induced calcium flux in vitro.

Protocol C: In Vivo Inflammation (Paw Edema Model)

AC-264613 induces robust inflammation similar to trypsin but without enzymatic side effects.

- Animals: Male Sprague-Dawley rats or C57BL/6 mice.
- Preparation: Dilute **AC-264613** stock in sterile saline (with <1% DMSO or cyclodextrin if needed for solubility) to a final concentration of 1–3 mg/mL.
- Administration:
 - Anesthetize the animal lightly (isoflurane).
 - Administer 100 μ L (rat) or 10-20 μ L (mouse) via intraplantar injection into the hind paw.
 - Dose: Typically 1–3 μ mol/kg or fixed mass (e.g., 100 μ g/paw).
- Readout:
 - Measure paw volume using a plethysmometer at 1, 3, 6, and 24 hours post-injection.
 - Assess thermal hyperalgesia using a Hargreaves apparatus.
- Expected Result: Significant increase in paw volume (edema) peaking at 1–3 hours, validating PAR2-mediated vascular permeability.

Comparison: AC-264613 vs. Peptide Agonists

Feature	AC-264613	SLIGRL-NH2 (Peptide)
Potency	High (nM range)	Low (μ M range)
Stability	High (t _{1/2} ~2.5h in vivo)	Low (rapid proteolysis)
Selectivity	>300x for PAR2	Moderate (can activate Mrgprs)
Mechanism	Non-peptide binding	Tethered ligand mimic
Application	Systemic & Local	Local only (mostly)

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